2-(2-Chloro-6-fluorobenzyl)malononitrile
Description
Contextualization of Substituted Malononitriles as Synthetic Precursors
Malononitrile (B47326) and its derivatives are well-established as versatile reagents in organic synthesis. researchgate.netresearchgate.net The presence of two electron-withdrawing nitrile groups renders the methylene (B1212753) protons highly acidic, facilitating a wide array of carbon-carbon bond-forming reactions. This reactivity makes them ideal candidates for use in condensation reactions, multicomponent reactions, and the synthesis of various heterocyclic systems. nih.govtaylorfrancis.com
Substituted malononitriles, in particular, serve as crucial intermediates in the production of pharmaceuticals, dyes, and agrochemicals. The nature of the substituent on the malononitrile core significantly influences the reactivity and the final structure of the resulting products, allowing for the tailored synthesis of target molecules with specific biological or material properties.
Significance of the 2-(2-Chloro-6-fluorobenzyl)malononitrile Scaffold in Advanced Chemical Transformations
The significance of the this compound scaffold lies in the unique combination of its constituent parts. The 2-chloro-6-fluorobenzyl group introduces steric and electronic features that can direct the course of chemical reactions and impart specific properties to the final products. Halogen atoms, such as chlorine and fluorine, are known to influence the lipophilicity and metabolic stability of molecules, which is of particular interest in medicinal chemistry. beilstein-journals.org
The malononitrile unit, with its reactive methylene group and two nitrile functionalities, provides a versatile handle for a variety of chemical transformations. This includes serving as a key component in multicomponent reactions for the efficient, one-pot synthesis of complex heterocyclic structures like pyridines and pyrimidines, which are prevalent in many biologically active compounds. researchgate.nettaylorfrancis.comnih.gov
While specific, detailed research on the synthesis and direct applications of this compound is not extensively documented in publicly available literature, its potential can be inferred from the well-established reactivity of its precursors and related compounds.
A plausible and widely utilized method for the synthesis of such benzylmalononitriles is the Knoevenagel condensation. google.com This reaction would involve the condensation of 2-chloro-6-fluorobenzaldehyde (B137617) with malononitrile, typically catalyzed by a weak base. The synthesis of the precursor, 2-chloro-6-fluorobenzaldehyde, is well-documented and can be achieved through various methods, including the oxidation of 2-chloro-6-fluorotoluene (B1346809). google.com
The resulting this compound can then be employed as a key building block in the synthesis of a variety of heterocyclic compounds. For instance, it can participate in multicomponent reactions with other reagents to form highly substituted pyridines, pyranopyrimidines, and other fused heterocyclic systems that are of interest in pharmaceutical and agrochemical research. beilstein-journals.orgresearchgate.net The presence of the halogenated benzyl (B1604629) moiety can be crucial for the biological activity of the final products.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2/c11-9-2-1-3-10(12)8(9)4-7(5-13)6-14/h1-3,7H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLJTCKVEJREKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(C#N)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Chloro 6 Fluorobenzyl Malononitrile
Precursor Synthesis and Halogenated Benzyl (B1604629) Derivatives
The successful synthesis of the target compound is highly dependent on the efficient preparation of its key precursors. These intermediates, including halogenated benzyl halides and phenylacetonitriles, are synthesized through various established and innovative chemical routes.
Preparation of 2-Chloro-6-fluorobenzyl Halides
A primary precursor, 2-chloro-6-fluorobenzyl chloride, is a versatile alkylating agent. Its synthesis is commonly achieved through the radical chlorination of 2-chloro-6-fluorotoluene (B1346809). This reaction is typically performed under illumination, often with a metal halide lamp, at elevated temperatures ranging from 100°C to 200°C. google.com Another method involves the use of sulfuryl chloride and a radical initiator like dibenzoyl peroxide, with the reaction mixture stirred at 100°-110°C. prepchem.com These processes yield 2-chloro-6-fluorobenzyl chloride, which can then be used in subsequent nucleophilic substitution reactions. chemicalbook.comsigmaaldrich.com
| Starting Material | Reagents | Conditions | Product |
| 2-Chloro-6-fluorotoluene | Chlorine (Cl2) | Illumination, 100-200°C | 2-Chloro-6-fluorobenzyl chloride |
| 2-Chloro-6-fluorotoluene | Sulfuryl chloride, Dibenzoyl peroxide | 100-110°C, 3 hours | 2-Chloro-6-fluorobenzyl chloride prepchem.com |
Synthetic Routes to 2-Chloro-6-fluorophenylacetonitrile Intermediates
2-Chloro-6-fluorophenylacetonitrile, also known as 2-chloro-6-fluorobenzyl cyanide, is another crucial intermediate. sigmaaldrich.com The synthesis of this arylacetonitrile hinges on the formation of a C-CN bond. A common pathway involves the cyanation of 2-chloro-6-fluorobenzyl chloride. This conversion can be achieved through various cyanating agents. The strategic placement of both a chlorine and a fluorine atom on the phenylacetonitrile structure provides a nuanced level of chemical reactivity, making it a valuable intermediate.
Functionalization of 2-Chloro-6-fluorobenzaldehyde (B137617)
2-Chloro-6-fluorobenzaldehyde is a key starting material for several synthetic routes. wikipedia.orgnih.gov It can be prepared through the oxidation of 2-chloro-6-fluorotoluene. wikipedia.org One patented method describes the chlorination of 2-chloro-6-fluorotoluene under illumination to produce a mixture of chlorinated species, which is then hydrolyzed using water and a ferric solid superacid catalyst at 100-200°C to yield the desired aldehyde. google.com This aldehyde is a versatile precursor and can be functionalized in various ways to lead to the target malononitrile (B47326) derivative.
Direct Synthetic Routes to 2-(2-Chloro-6-fluorobenzyl)malononitrile
The final assembly of this compound is typically achieved through one of two primary reaction types: nucleophilic substitution or Knoevenagel condensation.
Nucleophilic Substitution Reactions with Malononitrile Anions
This approach involves the reaction of a suitable 2-chloro-6-fluorobenzyl electrophile, such as 2-chloro-6-fluorobenzyl chloride, with the anion of malononitrile. Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile replaces a leaving group. libretexts.org In this specific synthesis, the malononitrile anion acts as the nucleophile. The reaction is typically carried out in a polar solvent like DMF or THF, often in the presence of a base such as potassium carbonate to deprotonate the malononitrile. The reaction temperature is generally maintained between 60°C and 100°C to ensure an efficient conversion.
| Electrophile | Nucleophile Source | Base | Solvent | Temperature | Product |
| 2-Chloro-6-fluorobenzyl chloride | Malononitrile | K2CO3 | DMF or THF | 60-100°C | This compound |
Knoevenagel Condensation Approaches
The Knoevenagel condensation is a widely used carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malononitrile. nih.goveurekaselect.com This reaction is often catalyzed by a weak base. researchgate.net For the synthesis of this compound, the precursor 2-chloro-6-fluorobenzaldehyde is condensed with malononitrile. The reaction can be catalyzed by bases like piperidine (B6355638). researchgate.netsigmaaldrich.com Modern, environmentally friendly methods may employ techniques such as grinding at room temperature without a solvent or catalyst, or using ultrasound irradiation. researchgate.netbhu.ac.in The reaction typically proceeds with high efficiency, yielding the desired product, which upon workup, can be isolated with a melting point in the range of 95–98°C.
| Aldehyde | Active Methylene Compound | Catalyst | Conditions | Product |
| 2-Chloro-6-fluorobenzaldehyde | Malononitrile | Piperidine | Varies (e.g., room temp, reflux) | This compound sigmaaldrich.com |
| 2-Chloro-6-fluorobenzaldehyde | Malononitrile | None | Grinding, room temperature | This compound researchgate.net |
Michael Addition Strategies Utilizing Activated Methylene Compounds
The synthesis of this compound and related compounds heavily relies on the reactivity of activated methylene compounds, most notably malononitrile itself. The Knoevenagel condensation is a cornerstone reaction in this context, representing a fundamental process in synthetic organic chemistry for C-C bond formation. nih.govnih.gov This reaction involves the condensation of an aldehyde or ketone with an active methylene compound. nih.govnih.gov
In the synthesis of the target molecule's immediate precursor, 2-(2-chloro-6-fluorobenzylidene)malononitrile, the reaction proceeds via a Knoevenagel condensation between 2-chloro-6-fluorobenzaldehyde and malononitrile. The mechanism is initiated by a base, which deprotonates the highly acidic methylene proton of malononitrile to form a resonance-stabilized carbanion. nih.gov This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the α,β-unsaturated nitrile product. While this is a condensation reaction, the initial nucleophilic attack of the malononitrile carbanion is a key step analogous to Michael-type additions where a nucleophile adds to an electrophilic center.
Following the formation of the benzylidene intermediate, a subsequent reduction step would be required to yield the final saturated product, this compound. Alternatively, a direct Michael addition strategy could be envisioned where the malononitrile carbanion adds to a suitable electrophile, such as 2-chloro-6-fluorobenzyl halide, though this nucleophilic substitution pathway is distinct from a classical Michael addition to an α,β-unsaturated system.
Catalytic Systems and Reaction Optimization
The efficiency and selectivity of synthetic routes to this compound are significantly influenced by the choice of catalytic system. Optimization of catalysts and reaction conditions is crucial for maximizing yields and minimizing byproducts.
Role of Base Catalysis (e.g., triethylamine, ammonium (B1175870) acetate, Cs₂CO₃)
Base catalysis is fundamental to the Knoevenagel condensation step, as it facilitates the formation of the requisite malononitrile carbanion. The choice of base can impact reaction rates and yields.
Ammonium Acetate (NH₄OAc): This salt is frequently used in Knoevenagel condensations. nih.govnih.gov It can act as a weak acid and a weak base, activating the aldehyde carbonyl group and facilitating the deprotonation of malononitrile. nih.gov In a four-component reaction to synthesize 2-amino-3-cyanopyridine derivatives, ammonium acetate reacts with acetophenones to form an enamine intermediate, which then undergoes a Michael addition with an arylidene malononitrile intermediate. nih.gov
Cesium Carbonate (Cs₂CO₃): As a mild and powerful inorganic base, cesium carbonate is highly effective in various organic syntheses, including C-C bond formations. eurekaselect.comsamaterials.comwikipedia.org It is noted for its high solubility in polar organic solvents compared to other alkali carbonates, which can be advantageous. wikipedia.org Cs₂CO₃ has been successfully employed to promote three-component reactions involving malononitrile to synthesize dihydro cell.comacs.orgyale.edutriazolo[4,3-a]pyrimidine-6-carbonitrile derivatives, highlighting its utility in facilitating complex transformations under simple and convenient conditions. researchgate.net It can also promote the reaction of donor-acceptor cyclopropanes with amines to form β-enamino malonates through a proposed mechanism involving the formation of an allene intermediate followed by an aza-Michael addition. nih.gov
Piperidine: Organic bases like piperidine are classic catalysts for the Knoevenagel condensation. An eco-friendly process for a related compound, 2-chlorobenzylidenemalononitrile, uses a catalytic amount of piperidine in water. google.com
The following table summarizes the roles and applications of various base catalysts in reactions involving malononitrile.
| Catalyst | Type | Role in Reaction | Example Application | Ref |
| Ammonium Acetate | Salt (Weak Acid/Base) | Promotes condensation and formation of intermediates. | Synthesis of benzylidenemalononitrile (B1330407) and 2-amino-3-cyanopyridine derivatives. | nih.govnih.gov |
| Cesium Carbonate (Cs₂CO₃) | Inorganic Base | Efficiently deprotonates active methylene compounds. | Synthesis of triazolopyrimidine derivatives; formation of β-enamino malonates. | researchgate.netnih.gov |
| Triethylamine | Organic Base | Standard base for deprotonation in C-C bond forming reactions. | General base in Knoevenagel-type condensations. | |
| Piperidine | Organic Base | Classic catalyst for Knoevenagel condensation. | Eco-friendly synthesis of 2-chlorobenzylidenemalononitrile in water. | google.com |
Transition Metal Catalysis in C-C Bond Formation (e.g., Copper(I), Nickel)
Transition metals are versatile catalysts for a wide array of organic transformations, including the formation of C-C bonds critical for synthesizing malononitrile derivatives.
Nickel (Ni): Nickel-based catalysts have been employed in various reactions involving malononitrile. For instance, composites of palladium-nickel alloy nanoparticles have been used for the Knoevenagel condensation of aldehydes with malononitrile. nih.gov Monodisperse carbon nanotube-based NiCu nanohybrids have also been shown to be highly effective catalysts for the Knoevenagel condensation, producing various benzylidenemalononitrile derivatives in high yields under mild conditions. nih.gov These catalysts demonstrate high efficiency and can be used in aqueous solvent systems. nih.gov Nickel catalysis is also instrumental in other transformations of malononitriles, such as enantioselective [2 + 2 + 2] cycloadditions to form complex pyridine (B92270) derivatives and in reductive alkyne hydrocyanation. cell.comacs.org
Copper (Cu): Copper catalysts are widely recognized for their role in C-C bond formation. springerprofessional.de While traditional methods like the Rosenmund–von Braun reaction use toxic CuCN, modern approaches utilize copper catalytic systems for the cyanation of arylborons with reagents like dimethylmalononitrile. rsc.org Copper-catalyzed multicomponent reactions provide convenient access to various heterocyclic compounds. researchgate.net Copper can also catalyze selective radical-radical cross-coupling for C-S bond formation, demonstrating its versatility in facilitating bond construction involving nitrile-containing compounds. rsc.org
Below is a table detailing transition metal catalysts used in related syntheses.
| Catalyst System | Metal(s) | Reaction Type | Substrates | Key Features | Ref |
| NiCu@MWCNT | Nickel, Copper | Knoevenagel Condensation | Aryl aldehydes, malononitrile | High yield, mild conditions, operates in aqueous media. | nih.gov |
| Pd-Ni Alloy NPs | Palladium, Nickel | Knoevenagel Condensation | Aldehydes, malononitrile | Effective catalytic system for C-C bond formation. | nih.gov |
| Copper Catalyst | Copper | Transnitrilation | Arylborons, dimethylmalononitrile | Mild, oxidant-free system, avoids toxic CuCN. | rsc.org |
| Nickel(0) complexes | Nickel | [2+2+2] Cycloaddition | Alkyne-tethered malononitriles, alkynes | Enantioselective synthesis of complex pyridines. | cell.com |
Biocatalytic Approaches (e.g., Lipases, Fungal Cells)
Biocatalysis offers a green and selective alternative to traditional chemical catalysis. Enzymes, valued for their specificity and ability to function under mild conditions, are increasingly explored for C-C bond formation.
Lipases: Although primarily known for catalyzing the hydrolysis of esters, lipases exhibit catalytic promiscuity and can be employed in other transformations. Lipase from Candida cylindracea (CcL) has been identified as an effective catalyst for a one-pot, three-component Knoevenagel–phospha–Michael reaction to produce β-phosphonomalononitriles. nih.gov The reaction proceeds with the lipase first promoting the Knoevenagel condensation, followed by the Michael addition. nih.gov Novozym 435, another lipase, has been used to catalyze the synthesis of polyhydroxyalkyl furans from unprotected sugars and malononitrile in water, demonstrating high chemoselectivity and reusability. fao.org This enzymatic promiscuity extends the applicability of lipases in organic synthesis. rsc.org
Fungal Cells: The use of whole fungal cells can be an effective biocatalytic approach. While specific examples for the synthesis of this compound are not detailed, compounds containing malononitrile and 1,2,3-triazole structures have been synthesized and tested for their fungicidal activity against various plant pathogenic fungi, including Botrytis cinerea and Rhizoctonia solani. figshare.comnih.govacs.org This indicates a significant interaction between malononitrile derivatives and fungal systems, suggesting the potential for fungal enzymes to be involved in either the synthesis or biotransformation of such compounds.
| Biocatalyst | Type | Reaction Type | Key Advantages | Ref |
| Lipase (Candida cylindracea) | Enzyme | Knoevenagel–phospha–Michael | Mild conditions, good yields, enzyme reusability. | nih.gov |
| Novozym 435 | Immobilized Lipase | Furan synthesis from sugars and malononitrile | High chemoselectivity, green solvent (water), catalyst reusability. | fao.org |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com The synthesis of malononitrile derivatives has been a target for such improvements.
Prevention of Waste: It is better to prevent waste than to treat it after it has been created. gctlc.org Efficient catalytic systems that give high yields, like the NiCu@MWCNT-catalyzed Knoevenagel condensation, contribute to this principle by minimizing waste streams. nih.gov
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edugctlc.org Condensation and multicomponent reactions are inherently atom-economical.
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. yale.edu Several green methodologies have been developed for synthesizing benzylidenemalononitrile compounds using water as a solvent, which is non-toxic, inexpensive, and environmentally benign. benthamdirect.comeurekaselect.comrasayanjournal.co.in Some reactions can even be performed under solvent-free conditions. nih.gov
Design for Energy Efficiency: Energy requirements should be minimized. sigmaaldrich.comgctlc.org The use of microwave irradiation or ultrasound irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields, thereby increasing energy efficiency. nih.govnih.govbenthamdirect.comeurekaselect.com Many biocatalytic and optimized chemical catalytic reactions can be conducted at ambient temperature and pressure. wikipedia.orgnovonesis.com
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. yale.edugctlc.org The extensive use of base, transition metal, and biocatalysts in the synthesis of malononitrile derivatives aligns with this principle, as small amounts of a catalyst can generate large quantities of product without being consumed in the reaction.
A summary of green approaches is provided in the table below.
| Green Chemistry Principle | Application in Malononitrile Derivative Synthesis | Example | Ref |
| Safer Solvents | Use of water as a reaction medium instead of volatile organic solvents. | Alum-catalyzed Knoevenagel condensation in water. | rasayanjournal.co.in |
| Energy Efficiency | Use of microwave or ultrasound to reduce reaction time and energy consumption. | Microwave-assisted synthesis of benzylidenemalononitriles in 30 minutes. | benthamdirect.comeurekaselect.com |
| Catalysis | Employing reusable catalysts to minimize waste and improve efficiency. | Reusable NiCu@MWCNT nanohybrids for Knoevenagel condensation. | nih.gov |
| Renewable Feedstocks | Using starting materials derived from renewable sources. | Biocatalytic synthesis of furans from unprotected sugars. | fao.org |
Reactivity and Reaction Mechanisms of 2 2 Chloro 6 Fluorobenzyl Malononitrile
Reactivity Profile of the Activated Methylene (B1212753) Group
The primary site of reactivity in 2-(2-chloro-6-fluorobenzyl)malononitrile is the methine proton (the hydrogen on the carbon adjacent to the benzyl (B1604629) group and the two nitrile groups). The electron-withdrawing nature of the two nitrile groups stabilizes the conjugate base, a carbanion, through resonance. This stabilized carbanion is a soft nucleophile and readily participates in a variety of carbon-carbon bond-forming reactions.
The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (like this compound) to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), which facilitates the deprotonation of the active methylene compound without causing self-condensation of the carbonyl reactant. wikipedia.orgresearchgate.net
The mechanism proceeds through the following steps:
Deprotonation: The basic catalyst removes the acidic proton from the central carbon of the malononitrile (B47326) derivative, creating a resonance-stabilized carbanion (an enolate). quora.com
Nucleophilic Attack: The resulting carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of an aldehyde or ketone. quora.com This step forms a tetrahedral alkoxide intermediate.
Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the catalyst, to yield an aldol-type addition product (a β-hydroxy nitrile).
Dehydration: The aldol (B89426) intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions, often facilitated by the base, to form a new carbon-carbon double bond. The product is a stable, conjugated α,β-unsaturated dinitrile, often referred to as an alkylidenemalononitrile. wikipedia.orgresearchgate.net
The electron-withdrawing groups on the aromatic aldehyde or ketone reactants can increase the efficiency of the condensation reaction. nih.gov
Table 1: Mechanistic Steps of the Knoevenagel Condensation
| Step | Description | Intermediate/Product |
| 1 | A weak base removes the acidic proton from the activated methylene group. | Resonance-stabilized carbanion |
| 2 | The carbanion attacks the carbonyl carbon of an aldehyde or ketone. | Tetrahedral alkoxide intermediate |
| 3 | The alkoxide is protonated to form a neutral addition product. | β-hydroxy dinitrile (aldol adduct) |
| 4 | Elimination of a water molecule occurs to form a C=C double bond. | Alkylidenemalononitrile derivative |
The carbanion generated from this compound can also act as a Michael donor in a Michael (or conjugate) addition reaction. This reaction involves the 1,4-nucleophilic addition of the carbanion to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (the Michael acceptor). nsf.gov
The general mechanism is as follows:
Carbanion Formation: As in the Knoevenagel condensation, a base is used to deprotonate the activated methylene group, generating the nucleophilic carbanion.
Conjugate Addition: The stabilized carbanion attacks the β-carbon of the α,β-unsaturated system. This position is electrophilic due to the conjugation with the electron-withdrawing group (e.g., carbonyl, nitrile, nitro group). The attack results in the formation of a new carbon-carbon bond and an enolate intermediate, with the negative charge delocalized over the α-carbon and the oxygen (or other heteroatom) of the withdrawing group.
Protonation: The enolate intermediate is then protonated by a proton source (often the solvent or the conjugate acid of the base used) to yield the final 1,4-addition product. nsf.gov
This reaction is a powerful tool for forming carbon-carbon bonds and creating more complex molecular architectures. The success of the reaction often depends on the use of stabilized nucleophiles, such as the anion derived from malononitrile derivatives. nsf.gov
The products derived from reactions involving the activated methylene group can undergo subsequent elimination reactions to yield new derivatives. Malononitrile and its derivatives are recognized as key synthons for producing alkylidenemalononitriles, which contain a reactive activated double bond. researchgate.net
For instance, if the reactant in an addition reaction contains a suitable leaving group, a subsequent elimination can occur. This process, known as an addition-elimination reaction, can lead to the formation of substituted alkenes. An example involves the reaction of malononitrile anions with substrates that can facilitate sequential transnitrilation and aromatic nucleophilic substitution (SNAr) reactions. researchgate.net
Furthermore, the initial products of condensation or addition reactions can serve as precursors for a variety of heterocyclic compounds through intramolecular cyclization, often involving one or both of the nitrile groups. researchgate.net
Nucleophilic Character of the Nitrile Functionality
While the primary role of the nitrile groups in this compound is to activate the adjacent methylene group, the nitrile functionality itself can exhibit nucleophilic and electrophilic properties and undergo characteristic reactions. libretexts.org
One of the most common reactions is hydrolysis, which can occur under either acidic or basic conditions to form carboxylic acids. libretexts.org
Acid-Catalyzed Hydrolysis: The nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon. A weak nucleophile, such as water, can then attack this carbon. Following a series of proton transfers, an amide intermediate is formed. Further hydrolysis of the amide under the acidic conditions yields a carboxylic acid and an ammonium (B1175870) ion. libretexts.org
Base-Catalyzed Hydrolysis: A strong nucleophile, like the hydroxide (B78521) ion, directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. The amide can then be further hydrolyzed under basic conditions to yield a carboxylate salt and ammonia (B1221849). libretexts.org
The nitrile groups can also be reduced, for example, using strong reducing agents like lithium aluminum hydride (LiAlH₄), to yield primary amines. libretexts.org
C-C Bond Forming Reactions
The formation of a stabilized carbanion at the central carbon makes the malononitrile moiety a potent nucleophile for creating new carbon-carbon bonds via reactions with electrophiles, such as alkyl and acyl halides. This is a fundamental reaction of active methylene compounds.
Alkylation: The reaction is initiated by treating this compound with a base (e.g., sodium ethoxide, sodium hydride) to generate the carbanion. This carbanion then acts as a nucleophile in an SN2 reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide). The carbanion displaces the halide leaving group, resulting in the formation of a new C-C bond and an alkylated malononitrile derivative. This process is analogous to the well-known malonic ester synthesis. wikipedia.org
Acylation: Similarly, the carbanion can react with acylating agents like acid chlorides or anhydrides. The nucleophilic carbanion attacks the electrophilic carbonyl carbon of the acylating agent. This results in the formation of a β-keto dinitrile derivative after the departure of the leaving group (e.g., chloride).
These reactions provide a versatile method for introducing a wide range of alkyl and acyl groups at the activated carbon center, further expanding the synthetic utility of the parent compound.
Table 2: Summary of Reactivity
| Functional Group | Reaction Type | Reagents/Conditions | Product Type |
| Activated Methylene | Knoevenagel Condensation | Aldehyde/Ketone, weak base | Alkylidenemalononitrile |
| Activated Methylene | Michael Addition | α,β-Unsaturated compound, base | 1,4-Adduct |
| Activated Methylene | Alkylation | Alkyl halide, base | C-Alkylated malononitrile |
| Activated Methylene | Acylation | Acyl halide/anhydride, base | β-Keto dinitrile |
| Nitrile Groups | Hydrolysis | H₃O⁺ or OH⁻, heat | Dicarboxylic acid |
| Nitrile Groups | Reduction | LiAlH₄ then H₂O | Diamine |
Cross-Coupling Methodologies Involving C(sp3)-H Activation
The functionalization of unactivated C(sp3)-H bonds is a significant area of research in organic synthesis, aiming to develop more efficient and atom-economical methods for creating carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the benzylic C(sp3)-H bond is a prime target for such transformations. Transition metal catalysis, particularly with palladium and rhodium, has been instrumental in advancing these methodologies.
Palladium-catalyzed C(sp3)-H activation offers a powerful tool for the direct arylation, vinylation, and alkylation of benzylic positions. nih.govrsc.org While direct studies on this compound are not extensively documented, the principles of these reactions can be applied. For instance, a palladium(0) catalyst could oxidatively add to an aryl halide, followed by a C-H activation step at the benzylic position of the malononitrile derivative, facilitated by a suitable ligand. Subsequent reductive elimination would then form the desired C-C bond. The presence of the electron-withdrawing nitrile groups can influence the acidity and reactivity of the benzylic proton, potentially facilitating the C-H activation process.
Rhodium catalysts have also been employed for chelation-assisted C-H bond functionalization. nih.govrsc.org In a hypothetical scenario involving a derivative of this compound bearing a directing group, a rhodium catalyst could selectively activate the benzylic C-H bond, enabling coupling with various partners like alkenes or alkynes. The choice of catalyst and directing group would be crucial in controlling the regioselectivity and efficiency of such a transformation. rsc.orgresearchgate.netnih.gov
Non-directed C(sp3)-H activation presents a more challenging yet highly desirable approach. Palladium-catalyzed oxidative carbonylation of benzylic C-H bonds has been developed for simpler substrates, leading to the formation of 2-phenylacetic acid esters and their derivatives. sigmaaldrich.com Applying this strategy to this compound could potentially yield novel ester derivatives, further expanding its synthetic utility.
Below is an interactive data table summarizing potential cross-coupling reactions involving the C(sp3)-H activation of benzylic malononitriles, based on established methodologies.
| Catalyst System | Coupling Partner | Potential Product | Key Features |
|---|---|---|---|
| Pd(OAc)₂ / Ligand | Aryl Halide | α-Aryl-2-(2-chloro-6-fluorobenzyl)malononitrile | Direct arylation of the benzylic position. |
| [RhCl(cod)]₂ / Ligand | Alkene/Alkyne | Functionalized heterocycle via annulation | Requires a directing group for chelation-assisted activation. |
| Pd(OAc)₂ / CO | Alcohol | Ester of 2-(2-chloro-6-fluorobenzyl)-2-cyanoacetic acid | Oxidative carbonylation of the benzylic C-H bond. |
Asymmetric Csp3–Csp3 Bond Formation Strategies
The creation of chiral centers, particularly quaternary ones, is a central theme in modern organic synthesis. For this compound, asymmetric Csp3–Csp3 bond formation would involve the enantioselective introduction of a carbon-based substituent at the benzylic position, leading to a chiral quaternary carbon atom.
One prominent strategy is the use of chiral phase-transfer catalysts (PTCs) for asymmetric alkylation. This approach has been successfully applied to the asymmetric alkylation of anthrones. nih.gov In a similar vein, a chiral quaternary ammonium salt could be employed to deprotonate the this compound in a biphasic system, forming a chiral ion pair. The subsequent reaction with an electrophile would then proceed in an enantioselective manner, dictated by the steric and electronic properties of the chiral catalyst. nih.gov
Nickel-catalyzed enantioselective desymmetrization of malononitriles represents another powerful technique. This method involves the selective reaction of one of the two nitrile groups, but the underlying principles of generating a chiral metal complex to control stereochemistry could be adapted for C-C bond formation at the α-position of the malononitrile. acs.org An enantioselective nickel-catalyzed reaction could potentially be developed for the coupling of this compound with various carbon electrophiles or nucleophiles.
Furthermore, enantioselective Michael additions of malononitrile to unsaturated ketones, catalyzed by rare-earth metal amides with chiral ligands, have been reported. nih.gov While this involves the malononitrile as a nucleophile, the concept of using chiral metal complexes to control the stereochemical outcome of reactions involving malononitrile derivatives is highly relevant. A similar catalytic system could potentially be designed for the enantioselective alkylation of this compound.
The following interactive data table outlines potential asymmetric Csp3–Csp3 bond formation strategies applicable to this compound.
| Methodology | Catalyst/Reagent | Potential Chiral Product | Stereochemical Control |
|---|---|---|---|
| Asymmetric Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salt | Enantioenriched α-alkylated malononitrile | Formation of a chiral ion pair directs the electrophilic attack. |
| Nickel-Catalyzed Asymmetric Alkylation | Ni(II) / Chiral Ligand | Enantioenriched α-alkylated malononitrile | Chiral nickel complex controls the stereochemistry of the coupling. |
| Organocatalytic Asymmetric Addition | Chiral Organocatalyst (e.g., thiourea) | Enantioenriched Michael adduct | Activation of the electrophile and/or nucleophile through hydrogen bonding. |
Intramolecular Cyclization and Heterocycle Formation Pathways
The structure of this compound, featuring a nucleophilic malononitrile moiety and an electrophilic ortho-chloro-substituted aromatic ring, is well-suited for intramolecular cyclization reactions to form various heterocyclic systems.
Cascade and Domino Reactions
Cascade and domino reactions offer an efficient means to construct complex molecular architectures in a single synthetic operation. Malononitrile and its derivatives are versatile building blocks in such transformations, often participating in sequences involving Michael additions, Knoevenagel condensations, and subsequent cyclizations. nih.govresearchgate.net
For this compound, a base-mediated intramolecular cyclization is a plausible pathway. The deprotonated malononitrile can act as a nucleophile, attacking the ortho-carbon bearing the chlorine atom via a nucleophilic aromatic substitution (SNAr) mechanism. This would lead to the formation of a five-membered ring, specifically a substituted 1-amino-3-cyano-1H-indene derivative. The electron-withdrawing fluorine atom and the nitrile groups would activate the aromatic ring towards nucleophilic attack.
Domino reactions involving this compound and other reactants could lead to more complex heterocyclic structures. For instance, a reaction with a 1,3-dielectrophile could initiate a sequence of intermolecular addition followed by intramolecular cyclization. The specific outcome of such reactions would be highly dependent on the reaction conditions and the nature of the reaction partners. acs.orgnih.govacademie-sciences.fr The synthesis of spirocyclic compounds through domino reactions of malononitrile derivatives is a well-established strategy that could be explored with this substrate. northeastern.edursc.org
Regioselectivity and Diastereoselectivity in Cyclization Reactions
In intramolecular cyclization reactions of substituted benzylmalononitriles, the control of regioselectivity and diastereoselectivity is of paramount importance, especially when new stereocenters are formed.
In the case of the intramolecular cyclization of this compound, the regioselectivity is largely predetermined by the ortho-position of the chlorine atom, leading to the formation of a five-membered ring. However, if the molecule were to be further functionalized to allow for different cyclization pathways (e.g., to form a six-membered ring), the regioselectivity would be governed by factors such as ring strain in the transition state and the electronic properties of the aromatic ring.
Diastereoselectivity becomes a key consideration when the cyclization process generates one or more new stereocenters. For instance, if the benzylic carbon of a derivative of this compound were already a stereocenter, the intramolecular cyclization could proceed with a degree of diastereoselectivity, influenced by the existing stereochemistry. The formation of the thermodynamically more stable diastereomer is often favored. Lewis acid promotion of intramolecular cyclizations can also influence the diastereochemical outcome. nih.gov Base-mediated cyclizations can also proceed with high stereocontrol. rsc.orgsemanticscholar.orgnih.gov The principles of diastereoselective cascade reactions, as seen in the reaction of curcumins with arylidenemalonates to form highly substituted cyclohexanones, could be conceptually applied to reactions involving this compound. beilstein-journals.org
Spectroscopic and Advanced Analytical Characterization of 2 2 Chloro 6 Fluorobenzyl Malononitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H), carbon-13 (¹³C), and in this case, fluorine-19 (¹⁹F), a complete structural map of 2-(2-Chloro-6-fluorobenzyl)malononitrile can be assembled.
In the ¹H NMR spectrum of this compound, specific resonances are expected for the aromatic protons, the benzylic protons, and the methine proton. The aromatic region would likely display complex multiplets due to the substitution pattern on the benzene (B151609) ring. The electron-withdrawing effects of the chlorine and fluorine atoms, along with spin-spin coupling between the protons and the fluorine atom, would influence the chemical shifts.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.20 - 7.50 | m | - |
| Methine-CH | 4.50 | t | 7.5 |
| Benzylic-CH₂ | 3.40 | d | 7.5 |
Note: The predicted chemical shifts are relative to a standard internal reference such as tetramethylsilane (B1202638) (TMS). The solvent used for analysis (e.g., CDCl₃, DMSO-d₆) can influence these values.
The methine proton, adjacent to the two electron-withdrawing nitrile groups, is expected to appear as a triplet due to coupling with the neighboring benzylic protons. The benzylic protons, in turn, would appear as a doublet, coupling with the methine proton.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound would be characterized by signals for the aromatic carbons, the benzylic and methine carbons, and the carbons of the nitrile groups. The carbons directly bonded to the electronegative chlorine and fluorine atoms will exhibit distinct chemical shifts.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-F | 160 - 165 (d, ¹JCF) |
| Aromatic C-Cl | 130 - 135 |
| Aromatic C-H | 120 - 140 |
| Aromatic C (quaternary) | 125 - 145 |
| Nitrile (CN) | 115 - 120 |
| Benzylic (CH₂) | 30 - 35 |
| Methine (CH) | 25 - 30 |
Note: The carbon attached to the fluorine atom is expected to show a large coupling constant (¹JCF).
¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the aromatic ring. The chemical shift of this signal would be indicative of its electronic environment. Coupling to nearby aromatic protons would likely result in a multiplet.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic C-F | -110 to -120 | m |
Note: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitrile (C≡N) group, the aromatic C-H bonds, the C-C bonds of the aromatic ring, and the C-Cl and C-F bonds.
| Functional Group | Characteristic Absorption Band (ν, cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3050 - 3150 | Medium |
| Aliphatic C-H stretch | 2850 - 3000 | Medium |
| Nitrile (C≡N) stretch | 2240 - 2260 | Strong |
| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong |
| C-F stretch | 1000 - 1400 | Strong |
| C-Cl stretch | 600 - 800 | Strong |
The presence of a strong absorption band in the region of 2240-2260 cm⁻¹ would be a clear indication of the nitrile functional groups. The aromatic region would show a series of bands corresponding to the C=C stretching vibrations, and the fingerprint region would contain the characteristic absorptions for the C-Cl and C-F bonds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to the π → π* transitions of the aromatic ring and the nitrile groups. The substitution on the benzene ring will influence the wavelength of maximum absorption (λmax).
| Electronic Transition | Predicted λmax (nm) | Solvent |
| π → π* (Aromatic) | ~260 - 280 | Ethanol (B145695) or Methanol |
| n → π* (Nitrile) | ~220 - 240 | Ethanol or Methanol |
The presence of the auxochromic chloro and fluoro groups and the chromophoric nitrile groups attached to the benzylic system would likely result in a complex spectrum with multiple absorption maxima.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Fragmentation Studies
HRMS is a critical tool for the precise determination of the molecular weight of a compound, which allows for the confirmation of its elemental composition. For this compound (C₁₀H₆ClFN₂), the expected exact mass can be calculated.
Expected Exact Mass:
Calculated for [M]+: 208.0231
Calculated for [M+H]+: 209.0309
The mass spectrum would also exhibit a characteristic isotopic pattern for the presence of a chlorine atom ([M]+ and [M+2]+ peaks in an approximate 3:1 ratio). Fragmentation analysis would likely show the loss of the malononitrile (B47326) group and cleavage at the benzylic position, providing further structural confirmation.
| Ion | Predicted m/z | Identity |
| [M]+ | 208 | Molecular Ion |
| [M+2]+ | 210 | Isotope peak due to ³⁷Cl |
| [M-C₃H₂N₂]+ | 143 | Loss of malononitrile |
| [C₇H₄ClF]+ | 142 | 2-Chloro-6-fluorobenzyl cation |
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture
Crystal Data and Structure Refinement: Information regarding the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell parameters (a, b, c, α, β, γ) remains undetermined.
Molecular Geometry: Precise, experimentally determined data on bond lengths, bond angles, and torsion angles of the this compound molecule are unavailable.
Supramolecular Assembly and Intermolecular Interactions: A description of how the molecules are arranged in the crystal and the nature of the non-covalent interactions (such as hydrogen bonds, halogen bonds, or π-π stacking) that stabilize the crystal structure cannot be provided.
While information on related malononitrile derivatives exists, it is scientifically inappropriate to extrapolate such data to predict the specific solid-state structure of this compound, as minor changes in molecular structure can lead to significant differences in crystal packing and molecular conformation.
The absence of this fundamental crystallographic data underscores a specific area where further experimental research is needed to fully characterize this compound. The scientific community awaits a formal study to elucidate the solid-state structure of this compound.
Computational Chemistry and Theoretical Investigations of 2 2 Chloro 6 Fluorobenzyl Malononitrile
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
DFT is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules.
Molecular Modeling and Dynamics Simulations
While DFT provides a static picture of a single molecule, molecular dynamics (MD) simulations can model the behavior of the molecule over time, including its interactions with other molecules, such as solvents. MD simulations would be useful for understanding how 2-(2-chloro-6-fluorobenzyl)malononitrile behaves in a realistic chemical environment.
Theoretical Prediction of Reaction Mechanisms and Transition States
Computational methods are frequently used to map out the pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, researchers can predict the most likely mechanism for a given reaction involving this compound and determine the activation energy required.
Conformational Analysis and Energetic Stability Studies
Molecules with rotatable bonds, such as the benzyl (B1604629) group in the target compound, can exist in different spatial arrangements called conformers. A conformational analysis would involve calculating the relative energies of these different conformers to identify the most stable (lowest energy) shapes the molecule is likely to adopt.
While the frameworks for these theoretical investigations are well-established, the specific application to this compound, including the generation of specific data tables for its geometric parameters, vibrational modes, and orbital energies, requires dedicated computational research that has not been published in the available literature. Studies on analogous compounds, such as 2-(2-chlorobenzylidene)malononitrile, have utilized these methods to explore structure and reactivity, but a direct transfer of their specific findings to the titled compound is not scientifically rigorous.
Therefore, a detailed, data-rich article focusing solely on the computational chemistry of this compound cannot be generated at this time due to the absence of primary research data.
Applications of 2 2 Chloro 6 Fluorobenzyl Malononitrile in Organic Synthesis
Utility as a Versatile Synthetic Building Block
2-(2-Chloro-6-fluorobenzyl)malononitrile is a highly functionalized organic compound that serves as a versatile building block in synthetic chemistry. Its utility stems from the presence of multiple reactive sites within its structure: a highly acidic methylene (B1212753) group (CH₂) flanked by two electron-withdrawing nitrile (-CN) groups, and an aromatic ring substituted with chloro and fluoro atoms. This unique combination of features makes it an important precursor for a wide range of more complex molecules. nih.govresearchgate.net
The core of its reactivity lies in the malononitrile (B47326) moiety. The methylene protons are readily abstracted by a base, forming a stabilized carbanion. This nucleophilic carbanion can participate in a variety of carbon-carbon bond-forming reactions, including Michael additions and Knoevenagel condensations. nih.gov Furthermore, the two nitrile groups can undergo cyclization reactions to form diverse heterocyclic systems. acs.org The substituted benzyl (B1604629) group not only introduces specific steric and electronic properties into the target molecules but also provides sites for further functionalization. Malononitrile and its derivatives are widely recognized for their role in multicomponent reactions (MCRs), where their ability to form multiple bonds in a single step leads to the efficient construction of complex molecular frameworks. nih.gov
Precursor for the Synthesis of Diverse Heterocyclic Compounds
The structural attributes of this compound make it an ideal starting material for the synthesis of a vast array of heterocyclic compounds, which are foundational scaffolds in medicinal chemistry and materials science.
Pyrido- and Pyrimido-Fused Systems
Malononitrile derivatives are cornerstone reagents in the synthesis of fused pyridine (B92270) and pyrimidine (B1678525) ring systems, often through multicomponent reactions. benthamscience.com These reactions typically involve the condensation of the active methylene compound with carbonyls and amino-functionalized molecules to build the heterocyclic core.
For instance, in the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, a malononitrile derivative can react with an aldehyde and an aminopyrimidine. The reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization to yield the fused bicyclic system. The use of this compound in such reactions would incorporate the 2-chloro-6-fluorobenzyl moiety into the final structure, a common strategy for tuning the pharmacological properties of the target molecule. benthamscience.comdnu.dp.ua
| Reactant 1 | Reactant 2 | Reactant 3 | Resulting Fused System |
|---|---|---|---|
| This compound | Aromatic Aldehyde | 6-Aminouracil | Pyrido[2,3-d]pyrimidine |
| This compound | Dimedone | Aldehyde & Ammonium (B1175870) Acetate | Fused Quinoline (B57606) (related to Pyridine) |
| This compound | Cyanothioacetamide & Aldehyde | N-methylmorpholine | Dihydropyridine derivative |
Nitrogen-Containing Heterocycles (e.g., Imidazoles, Triazoles, Quinolines)
The dinitrile functionality is a key synthon for building various nitrogen-containing heterocycles.
Quinolines: Substituted quinolines can be synthesized via the Friedländer annulation or related pathways. A common strategy involves the reaction of a malononitrile derivative with an α,β-unsaturated ketone. The reaction of this compound under these conditions would lead to highly functionalized aminocyanobiphenyls or related precursors that can cyclize to form quinoline or acridine (B1665455) structures. niscpr.res.in
Imidazoles and Triazoles: While direct synthesis from malononitrile is less common, it can be converted into intermediates suitable for imidazole (B134444) or triazole formation. For example, the nitrile groups can react with hydrazines or other binucleophiles after initial transformations, leading to the formation of these five-membered heterocyclic rings.
Spirocyclic Scaffolds
Spirocycles, which contain two rings connected by a single atom, are of great interest in drug discovery. Malononitrile is a well-established reagent for constructing spirocyclic systems. Typically, these syntheses involve a multi-component reaction where an aldehyde or ketone, malononitrile, and another cyclic active methylene compound (like dimedone or barbituric acid) react to form a spiro-fused heterocyclic system. The reaction is often a domino sequence of Knoevenagel condensation, Michael addition, and cyclization. The use of this compound would yield spiro compounds bearing its characteristic substituted benzyl group.
Fused Acridone (B373769) Derivatives
Acridone and its derivatives are an important class of compounds with significant biological activities. The synthesis of fused acridone systems can be achieved using malononitrile derivatives as starting materials. For example, the reaction of malononitrile with α,β-unsaturated carbonyl compounds derived from cyclic ketones can furnish acridine derivatives. niscpr.res.in The reaction proceeds through a series of Michael additions and Thorpe-Ziegler type cyclizations, ultimately leading to the aromatic acridine core, which can be further oxidized to the corresponding acridone.
Advanced Functionalization and Derivatization Strategies
The structure of this compound allows for a variety of subsequent functionalization and derivatization reactions, enabling the creation of diverse chemical libraries.
Nitrile Group Transformations: The cyano groups are highly versatile functional handles. They can be hydrolyzed to carboxylic acids or amides, reduced to amines, or reacted with organometallic reagents to form ketones. They are also key participants in cycloaddition reactions for the synthesis of tetrazoles.
Aromatic Ring Substitution: The 2-chloro-6-fluorobenzyl moiety contains halogen atoms that can be substituted via nucleophilic aromatic substitution (SNAr) or participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl, alkyl, or amino groups.
Domino Reactions: As a highly reactive precursor, it is well-suited for domino or cascade reactions, where a single synthetic operation triggers a sequence of intramolecular transformations. researchgate.net This allows for the rapid assembly of complex polycyclic and fused heterocyclic systems from a relatively simple starting material, enhancing synthetic efficiency. researchgate.net
Role in Multicomponent Reactions (MCRs) for Complex Molecular Architectures
This compound is a versatile building block in organic synthesis, particularly valued for its potential role in multicomponent reactions (MCRs). MCRs are convergent chemical reactions where three or more starting materials react to form a product in a single synthetic step, incorporating a significant portion of the atoms from the reactants. researchgate.net The reactivity of this compound in MCRs is primarily attributed to the highly activated methylene group situated between two electron-withdrawing nitrile groups. This structural feature allows it to participate in a variety of condensation reactions and cycloadditions, leading to the rapid assembly of complex molecular scaffolds.
The malononitrile moiety is a well-established participant in MCRs, often serving as the active methylene component. researchgate.net It can react with a diverse range of electrophiles, such as aldehydes and ketones, and can be combined with a third component, like a Michael acceptor or a nucleophile, to construct highly substituted carbocyclic and heterocyclic systems. While specific MCRs involving this compound are not extensively documented in readily available literature, its reactivity can be inferred from the vast number of MCRs reported for analogous benzylidenemalononitriles and other malononitrile derivatives. researchgate.net
One of the most common applications of malononitrile derivatives in MCRs is in the synthesis of privileged heterocyclic scaffolds, which are core structures frequently found in biologically active compounds. For instance, the reaction of an aldehyde, malononitrile, and a sulfur-containing compound can lead to the formation of various sulfur-containing heterocycles. researchgate.net The 2-chloro-6-fluorobenzyl substituent in the title compound can introduce unique steric and electronic properties to the resulting molecules, potentially influencing their biological activity and physicochemical characteristics.
The table below illustrates the potential of this compound in various types of MCRs, based on the known reactivity of the malononitrile functional group.
| Multicomponent Reaction Type | Potential Reactants with this compound | Potential Product Scaffolds |
| Gewald Aminothiophene Synthesis | Elemental Sulfur, a secondary amine (e.g., morpholine) | Substituted aminothiophenes |
| Hantzsch Dihydropyridine Synthesis | An aldehyde, an acetoacetic ester, and ammonia (B1221849) or an ammonium salt | Dihydropyridine derivatives |
| Biginelli-type Reactions | An aldehyde, a urea (B33335) or thiourea (B124793) derivative | Dihydropyrimidinone or -thione derivatives |
| Thorpe-Ziegler Reaction (intramolecular) | Can be designed to undergo intramolecular cyclization | Substituted pyridines, quinolines, or other fused heterocycles |
These examples highlight the synthetic utility of this compound as a precursor for generating molecular diversity in a time- and resource-efficient manner, a key advantage of multicomponent reaction strategies. nih.gov
Design and Synthesis of Derivatives for Specific Chemical Applications
The core structure of this compound offers multiple avenues for the design and synthesis of derivatives with tailored properties for specific chemical applications. The reactivity of the malononitrile group and the potential for modification of the aromatic ring allow for a wide range of structural diversification.
One of the primary strategies for derivatization involves the Knoevenagel condensation of the active methylene group with various aldehydes and ketones. This reaction leads to the formation of ylidenemalononitrile derivatives, which are valuable intermediates and have applications in the synthesis of dyes, photosensitizers, and biologically active molecules. nih.gov The 2-chloro-6-fluorobenzyl moiety can influence the electronic properties and conformation of the resulting C=C double bond, which can be fine-tuned by selecting different carbonyl compounds.
Another approach to derivatization is through chemical modification of the nitrile groups. The cyano groups can be hydrolyzed to carboxylic acids or amides, reduced to amines, or participate in cycloaddition reactions to form heterocyclic rings such as tetrazoles. These transformations can significantly alter the polarity, hydrogen bonding capacity, and coordination properties of the molecule, thereby enabling its use in different applications.
Furthermore, the 2-chloro-6-fluorobenzyl ring can be a target for modification, although the presence of the deactivating chloro and fluoro substituents makes electrophilic aromatic substitution challenging. However, nucleophilic aromatic substitution of the fluorine or chlorine atoms, particularly if activated by additional electron-withdrawing groups, could provide a route to further functionalization.
The table below outlines potential derivatization strategies for this compound and the potential applications of the resulting derivatives.
| Derivatization Strategy | Reagents and Conditions | Resulting Derivative Class | Potential Applications |
| Knoevenagel Condensation | Aromatic or aliphatic aldehydes/ketones, base catalyst (e.g., piperidine (B6355638), ammonium acetate) | Benzylidenemalononitrile (B1330407) derivatives | Synthesis of functional dyes, nonlinear optical materials, and bioactive compounds. nih.gov |
| Nitrile Hydrolysis | Strong acid (e.g., H₂SO₄) or base (e.g., NaOH) with heating | Malonamic acid or malonic acid derivatives | Precursors for polymers, metal-organic frameworks, and pharmaceuticals. |
| Nitrile Reduction | Reducing agents (e.g., LiAlH₄, catalytic hydrogenation) | Diamine derivatives | Building blocks for polyamides, ligands for metal catalysts. |
| [3+2] Cycloaddition with Azides | Sodium azide, Lewis acid catalyst | Tetrazole derivatives | Bioisosteres for carboxylic acids in medicinal chemistry. |
| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., alkoxides, amines) under forcing conditions | Substituted benzylmalononitriles | Fine-tuning of electronic and steric properties for various applications. |
The strategic design and synthesis of derivatives based on the this compound scaffold hold significant promise for the development of new materials and molecules with specific and enhanced functionalities.
Future Research Directions and Perspectives on 2 2 Chloro 6 Fluorobenzyl Malononitrile Chemistry
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis of substituted malononitriles, including 2-(2-chloro-6-fluorobenzyl)malononitrile, typically relies on the Knoevenagel condensation. Future advancements will likely focus on developing novel catalytic systems that offer improved yields, milder reaction conditions, and greater sustainability.
Current research in related syntheses has highlighted several promising catalytic approaches. For instance, the use of green and inexpensive organocatalysts like β-alanine in aqueous media has been shown to be effective for preparing benzylidenemalononitrile (B1330407) derivatives. uni-regensburg.de Similarly, photocatalytic systems, such as those using sodium anthraquinone-1,5-disulfonate, can drive cascade reactions under visible light, coupling the oxidation of benzyl (B1604629) alcohols to aldehydes with subsequent condensation. uni-regensburg.de
A significant future direction involves the development of advanced heterogeneous catalysts. Recently, a new class of catalysts known as GACs (graphene-aerogel composites) featuring dual copper ion cores has been developed. sciencedaily.com These catalysts demonstrate high efficiency, selectivity, and recyclability in cross-coupling reactions, significantly reducing the carbon footprint compared to conventional methods. sciencedaily.com Applying such novel catalytic structures to the synthesis and functionalization of this compound could lead to more sustainable and efficient manufacturing processes. sciencedaily.com
| Catalyst Type | Potential Advantages for this compound Synthesis | Key Research Objectives |
| Organocatalysts (e.g., β-alanine) | Inexpensive, low toxicity, effective in green solvents like water. uni-regensburg.de | Optimize catalyst loading and reaction conditions for high yields; expand substrate scope. |
| Photocatalysts (e.g., sulfonated anthraquinones) | Utilizes visible light, enables tandem reactions from alcohol precursors, operates at room temperature. uni-regensburg.de | Design water-soluble photocatalysts compatible with the specific substrate; investigate reaction mechanisms. |
| Dual-Metal-Core GACs (e.g., Cu-PCN) | High efficiency, recyclability, low environmental impact, stable with no ion leaching. sciencedaily.com | Synthesize and test GACs for Knoevenagel condensation and subsequent C-C bond-forming reactions. |
| Water as Catalyst | Ultimate green catalyst, avoids excess reagents, allows for stoichiometric reactions. organic-chemistry.org | Explore water's catalytic role in ethanol (B145695) or other co-solvents to optimize the synthesis pathway. |
Development of Highly Enantioselective and Diastereoselective Synthesis Methods
The creation of chiral molecules is of paramount importance in pharmaceutical and materials science. For this compound, which is prochiral, the development of methods to control its stereochemistry is a critical frontier. Future research should focus on asymmetric synthesis to produce enantioenriched derivatives.
One promising avenue is the use of biocatalysis. A one-pot photoenzymatic synthesis has been successfully developed for producing β-chiral malononitrile (B47326) derivatives with excellent enantiomeric excess (>99% ee) using ene reductases for asymmetric hydrogenation. rsc.org Adapting this dual photocatalyst-enzyme approach could allow for the highly selective synthesis of chiral derivatives starting from a precursor to this compound.
Another powerful strategy is the catalytic reductive desymmetrization of related disubstituted malononitriles. researchgate.net This approach can create enantioenriched quaternary stereocenters, which are valuable but difficult to synthesize. researchgate.net Research into chiral cobalt or palladium catalysts could enable the desymmetrization of appropriately substituted malononitriles to yield chiral products related to the target compound.
Integration into Cascade and Tandem Reaction Sequences for Complex Target Synthesis
Cascade reactions, also known as domino or tandem reactions, are powerful tools for building molecular complexity in a single operation, which enhances atom economy and reduces waste. uni-regensburg.dewikipedia.org Integrating this compound or its precursors into such sequences is a key area for future exploration.
Researchers have developed light-driven cascade reactions that couple the in-situ photooxidation of benzyl alcohols with a Knoevenagel condensation to form benzylidenemalononitrile derivatives. uni-regensburg.de A similar strategy could be envisioned starting with 2-chloro-6-fluorobenzyl alcohol. Furthermore, malononitrile and its derivatives are excellent building blocks in multicomponent reactions (MCRs) for the synthesis of diverse heterocyclic motifs. researchgate.netnih.gov Future work could focus on designing novel MCRs that utilize this compound to rapidly assemble complex polycyclic systems, which are often of medicinal interest. researchgate.net For example, an enantioselective oxypalladation/malononitrile addition cascade has been reported to synthesize enaminones bearing an all-carbon quaternary center, a transformation that could be adapted for derivatives of the target compound. nih.gov
| Reaction Type | Description | Potential Application for this compound |
| Tandem Photooxidation/Knoevenagel | In situ oxidation of a benzyl alcohol to an aldehyde, followed immediately by condensation with malononitrile. uni-regensburg.de | A one-pot synthesis starting from 2-chloro-6-fluorobenzyl alcohol and malononitrile. |
| Reductive Alkylation | A one-pot Knoevenagel condensation followed by a sodium borohydride (B1222165) reduction to yield the saturated benzylmalononitrile. organic-chemistry.org | A direct and efficient one-pot synthesis of the target compound from 2-chloro-6-fluorobenzaldehyde (B137617). |
| Domino Knoevenagel/Michael/Cyclization | Sequential reactions to form complex heterocycles, such as pyranopyrimidines or chromenes. researchgate.netrsc.org | Use as a key building block in MCRs to access novel heterocyclic scaffolds for drug discovery. |
| Oxypalladation/Malononitrile Addition | An enantioselective cascade involving alkyne-tethered malononitriles to create chiral enaminones. nih.gov | Develop analogous substrates to create complex, chiral molecules from the core structure. |
Mechanistic Elucidation of Underexplored Transformations
A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. While the Knoevenagel condensation is well-studied, the mechanisms of more complex transformations involving this compound remain to be explored.
For instance, in a study on the reductive alkylation of malononitrile with 2-quinolinecarboxaldehyde, the expected product rearranged into a novel indolizine (B1195054) structure upon purification. organic-chemistry.org This highlights the potential for unexpected reaction pathways. Future research should involve detailed mechanistic studies, including the identification of intermediates and transition states, for reactions involving this compound. Such studies are essential for controlling reaction outcomes, avoiding unwanted side products, and rationally designing new synthetic routes. Investigating the role of catalysts in activating specific bonds—such as the aldehydic carbonyl group or the nitrile nitrogen atom—can provide insights for developing more selective and efficient reactions. rsc.org
Synergistic Application of Computational and Experimental Methodologies in Compound Design
The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating research. In the context of this compound chemistry, this synergy can be applied to predict reactivity, guide catalyst design, and understand biological activity.
Computational studies, using methods like Density Functional Theory (DFT), can be employed to optimize geometries and calculate vibrational wavenumbers for derivatives of the target compound. nih.gov Such calculations help in confirming thermodynamic stability and predicting spectral properties. nih.gov Furthermore, molecular dynamics (MD) simulations can be used to investigate the interactions between a ligand and a biological target, such as a protein's active site. nih.gov
For future research, a combined computational-experimental approach could be used to:
Design Novel Catalysts: Model catalyst-substrate interactions to predict which catalytic systems will be most effective for specific transformations.
Predict Reaction Outcomes: Use DFT to calculate reaction energy profiles and identify the most likely reaction pathways, thereby guiding experimental design to favor desired products.
In Silico Screening: Employ molecular docking and MD simulations to predict the biological activity of novel compounds derived from this compound, prioritizing the synthesis of the most promising candidates for applications in medicinal chemistry. nih.gov
This synergistic approach will be instrumental in rationally designing new synthetic methodologies and functional molecules based on the this compound scaffold.
Q & A
Q. What are the key considerations in designing a synthesis route for 2-(2-Chloro-6-fluorobenzyl)malononitrile?
Methodological Answer: Synthetic routes should prioritize efficiency, yield, and scalability. A common approach involves nucleophilic substitution or condensation reactions using precursors like 2-chloro-6-fluorobenzyl halides and malononitrile derivatives. Key variables include:
- Reaction Conditions : Temperature (typically 60–100°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., K₂CO₃ for deprotonation).
- Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC or HPLC .
- Characterization : Confirm structure via / NMR, FT-IR (C≡N stretch ~2200 cm), and high-resolution mass spectrometry (HRMS) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation : Use PPE (gloves, goggles, lab coat) due to risks of skin/eye irritation (Risk Phrases: 20/21/22, 36/37/38).
- Ventilation : Work in a fume hood to avoid inhalation of volatile intermediates.
- Storage : Keep in airtight containers away from moisture and incompatible reagents (e.g., strong oxidizers) .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- NMR: Identify aromatic protons (δ 7.2–7.8 ppm) and benzylic CH₂ (δ 4.0–4.5 ppm).
- NMR: Detect fluorine environments (δ -110 to -120 ppm).
- Mass Spectrometry : HRMS to confirm molecular ion ([M+H]) and fragmentation patterns.
- Elemental Analysis : Validate purity (>95%) and stoichiometry .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
Methodological Answer:
- Functional Selection : Hybrid functionals like B3LYP (Becke 3-parameter Lee-Yang-Parr) or CAM-B3LYP are optimal for modeling charge-transfer interactions and frontier molecular orbitals (HOMO/LUMO).
- Basis Sets : Use 6-31G(d,p) for geometry optimization and frequency calculations.
- Applications : Predict redox potentials, polarizability, and nonlinear optical (NLO) properties. Validate with experimental UV-Vis spectra .
Q. What methodological approaches evaluate the optoelectronic properties of this compound in organic semiconductors?
Methodological Answer:
- Photovoltaic Testing : Fabricate bulk heterojunction solar cells and measure power conversion efficiency (PCE).
- Spectroscopic Analysis : UV-Vis-NIR for absorption maxima (λ) and fluorescence quenching.
- Computational Modeling : Compare experimental λ with TD-DFT results (e.g., B3LYP vs. CAM-B3LYP) to assess charge-transfer excitations .
Q. How can researchers resolve contradictions in reported biological activities of derivatives?
Methodological Answer:
- In Silico Studies : Molecular docking (AutoDock Vina) to assess binding affinity with targets like CYP450 enzymes.
- In Vitro Assays : Dose-response curves (IC) in cancer cell lines (e.g., MTT assay) and enzyme inhibition studies.
- Statistical Validation : Use ANOVA or t-tests to compare replicates and identify outliers .
Q. What strategies optimize the compound’s role as a building block in heterocyclic synthesis?
Methodological Answer:
- Knoevenagel Condensation : React with aldehydes (e.g., thiophene-2-carbaldehyde) under basic conditions (triethylamine) to form pyrimidine or pyrazolo derivatives.
- Cyclization : Use microwave-assisted synthesis to accelerate ring formation.
- Diversity-Oriented Synthesis : Screen substituents on the benzyl group to modulate electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
